molecular formula C24H25N3O3S B11166026 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide

2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11166026
M. Wt: 435.5 g/mol
InChI Key: RUJIUPPNSBPDJO-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole moiety, a thiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then coupled with an indole derivative through a series of reactions, including alkylation and amidation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole-thiazole derivatives and molecules with similar structural motifs, such as:

Uniqueness

What sets 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C24H25N3O3S/c1-14(11-17-13-25-19-8-6-5-7-18(17)19)26-23(28)22-15(2)31-24(27-22)16-9-10-20(29-3)21(12-16)30-4/h5-10,12-14,25H,11H2,1-4H3,(H,26,28)

InChI Key

RUJIUPPNSBPDJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OC)C(=O)NC(C)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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